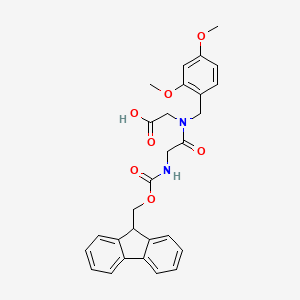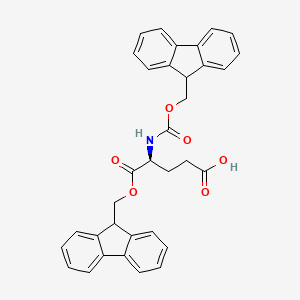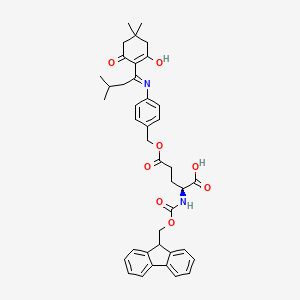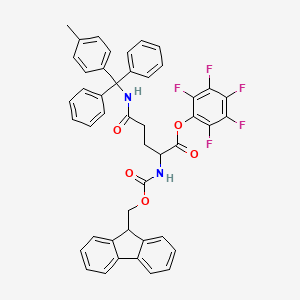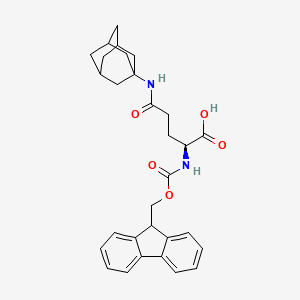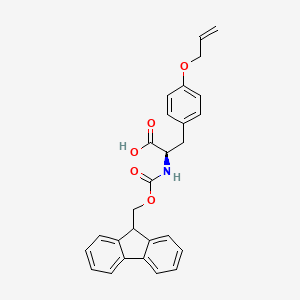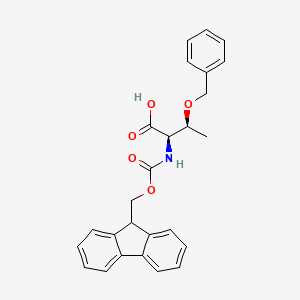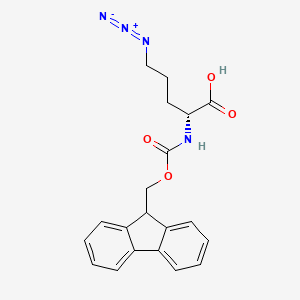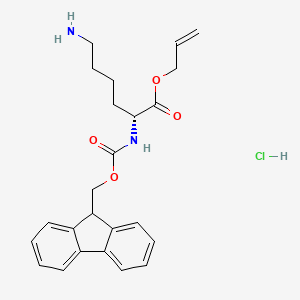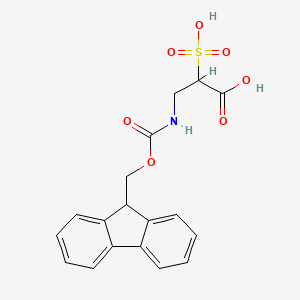
(SR)-3-(9-Fluorenylmethyloxycarbonylamino)-2-sulfo-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(SR)-3-(9-Fluorenylmethyloxycarbonylamino)-2-sulfo-propanoic acid” is a compound that involves the 9-fluorenylmethyloxycarbonyl (Fmoc) group12. The Fmoc group is known for its eminent self-assembly features and shows distinct potential for applications due to its inherent hydrophobicity and aromaticity2. It can promote the association of building blocks2.
Synthesis Analysis
The synthesis of compounds involving the Fmoc group has been achieved using various methods. One such method involves the use of water in microdroplets, which can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group1. Another method involves a “one-pot” route to the synthesis of N-9-fluorenylmethyloxycarbonyl (Fmoc) α-amino diazoketones3.Molecular Structure Analysis
The molecular structure of compounds involving the Fmoc group is influenced by the inherent hydrophobicity and aromaticity of the Fmoc moiety2. This promotes the association of building blocks2.
Chemical Reactions Analysis
Chemical reactions involving the Fmoc group have been studied extensively. For instance, water in microdroplets can trigger reactions that do not occur in bulk solution1. This strategy works on various amino acids and opens opportunities of aqueous microdroplets in triggering organic reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of compounds involving the Fmoc group are influenced by the inherent hydrophobicity and aromaticity of the Fmoc moiety2. This can promote the association of building blocks2.
Applications De Recherche Scientifique
Systematic Review Techniques in Chemical Risk Assessment
- Study Overview : This study discusses the application of systematic review (SR) techniques in chemical risk assessment (CRA). It suggests that SR methods can improve the transparency, objectivity, and communication of CRA, addressing controversies around the safety of certain chemicals (Whaley et al., 2016).
Sulfate-Reducing Bacteria in Microbial Mats
- Study Overview : The research provides insights into sulfate-reducing bacteria (SRB), noting their significant role in carbon cycling in various ecosystems. It challenges the misconception that SRB can only exist in anoxic environments and highlights their ability to tolerate and even respire oxygen (Baumgartner et al., 2006).
Separating Fact from Fiction in Systematic Reviews
- Study Overview : This article addresses common misconceptions about systematic reviews (SRs) and emphasizes their applicability across a wide range of topics, including environmental health and chemical risk assessment (Haddaway & Bilotta, 2016).
Dissimilatory Sulfate Reduction
- Study Overview : The paper reviews the mechanisms of dissimilatory sulfate reduction processes, focusing on their application in the treatment of sulfate-containing wastewater. It also discusses the metabolism of sulfate-reducing bacteria (SRB) and their response to environmental stress (Qian et al., 2019).
Safety And Hazards
Currently, there is no specific information available regarding the safety and hazards of “(SR)-3-(9-Fluorenylmethyloxycarbonylamino)-2-sulfo-propanoic acid”.
Orientations Futures
The future directions for compounds involving the Fmoc group are promising. The inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks, opens up distinct potential for applications2. Further research and development in this field are expected.
Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to the original papers and consult with a subject matter expert.
Propriétés
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-sulfopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S/c20-17(21)16(27(23,24)25)9-19-18(22)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIGLPNXWMXPGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-Fluorenylmethyloxycarbonyl)-alpha-sulfo-beta-Alanine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

